Gliadin peptides are derived from gliadin, a protein found in wheat gluten. Gliadin itself is classified as a prolamin, which is a type of storage protein that is soluble in alcohol. Gliadin peptides, including CT-2, are particularly important in the context of celiac disease, an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. CT-2 is specifically recognized for its role in eliciting immune responses in celiac patients and has been isolated from peptic-tryptic digests of gliadin .
The synthesis of gliadin peptide CT-2 involves several steps:
These methods ensure that the synthesized peptide retains its immunogenic properties while being free from contaminants.
The molecular structure of gliadin peptide CT-2 consists of a sequence of amino acids that contribute to its biological activity. The specific sequence and length of CT-2 allow it to bind effectively to HLA-DQ2 molecules on antigen-presenting cells, which is crucial for its role in celiac disease.
Gliadin peptide CT-2 participates in several biochemical reactions:
These reactions highlight the importance of CT-2 in mediating immune responses in susceptible individuals.
The mechanism by which gliadin peptide CT-2 exerts its effects involves several key steps:
This mechanism underscores the critical role of CT-2 in the pathophysiology of celiac disease.
Gliadin peptide CT-2 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how CT-2 behaves biologically and chemically.
Gliadin peptide CT-2 has several scientific applications:
Gliadin constitutes the alcohol-soluble fraction of gluten proteins in wheat (Triticum species), classified under prolamins due to their high proline (15–30%) and glutamine (35–45%) content. These storage proteins are critical for dough viscosity and elasticity. Gliadins are subdivided into α/β-, γ-, and ω-types based on electrophoretic mobility, with α-gliadins being the most immunogenic in celiac disease. The repetitive N-terminal domains of α-gliadins harbor multiple epitopes rich in proline and glutamine, rendering them resistant to gastrointestinal proteolysis and enabling interactions with intestinal immune cells [1] [9].
The high proline content in gliadins impedes complete digestion by gastric and pancreatic enzymes (e.g., pepsin, trypsin), which lack efficient proline-cleaving activity. This results in persistent peptides, including the 33-mer (α2-gliadin fragment: LQLQPFPQPQLPYPQPQLPYPQPQLPYPQPQPF), that traverse the intestinal epithelium. In vitro studies demonstrate that undigested gliadin peptides induce zonulin release, increasing gut permeability and facilitating peptide access to the lamina propria. Here, they undergo deamidation by tissue transglutaminase 2, enhancing their immunogenicity [2] [5] [9].
Peptide CT-2 was identified in the 1980s through biochemical fractionation of gliadin digests. Early studies employed in vitro toxicity screens, including organ cultures of celiac patient intestinal biopsies and rat fetal intestine assays, to isolate bioactive peptides. CT-2 was characterized as a fragment of α-gliadin with potent toxicity in these systems. Key sequences within CT-2, notably Pro-Ser-Gln-Gln and Gln-Gln-Gln-Pro, were found essential for its damaging effects. These motifs are absent in non-toxic gliadin fragments [1] [10].
Table 1: Key Characteristics of Gliadin Peptide CT-2
Property | CT-2 Characteristics |
---|---|
Parent Protein | α-Gliadin |
Toxic Sequences | Pro-Ser-Gln-Gln; Gln-Gln-Gln-Pro |
Proteolytic Resistance | High (due to proline-rich domains) |
Early Detection Methods | Organ culture; Fetal rat intestine assay |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3